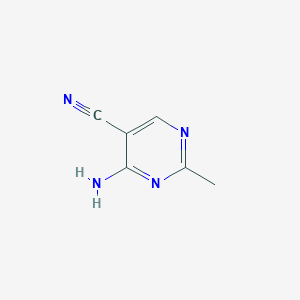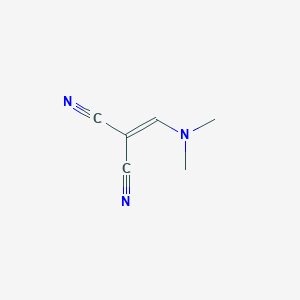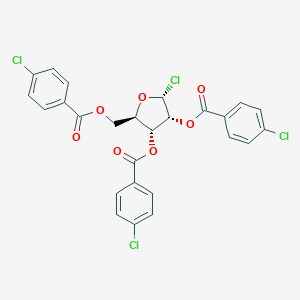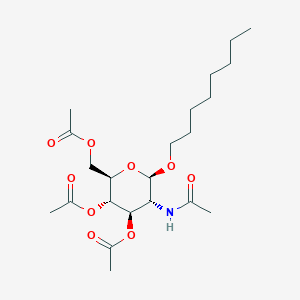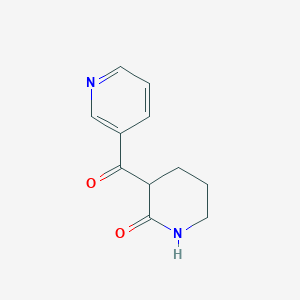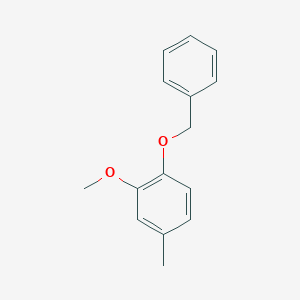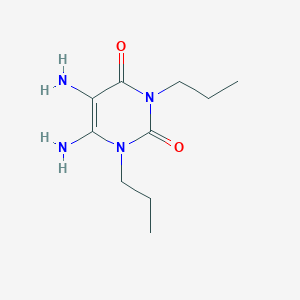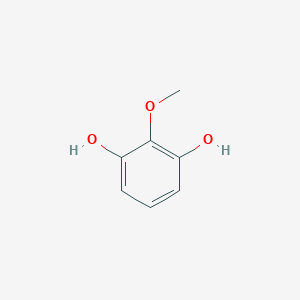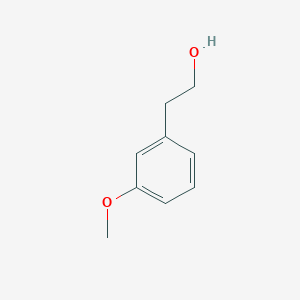
5-Benzyloxy-6-methoxyindole
Overview
Description
5-Benzyloxy-6-methoxyindole: is a heterocyclic compound with the molecular formula C16H15NO2. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyloxy group at the 5-position and a methoxy group at the 6-position of the indole ring. It is used as a building block in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 5-Benzyloxy-6-methoxyindole are G protein-coupled receptors (GPCRs) . GPCRs are integral membrane proteins that play a crucial role in signal transduction, allowing cells to respond to their external environment .
Mode of Action
This compound interacts with its targets by binding and activating specific GPCRs . This activation triggers a cascade of intracellular events, leading to various cellular responses .
Biochemical Pathways
The compound is involved in the preparation of CB2 Cannabinoid receptor ligands , potent antimitotic agents , potent c-ABL inhibitors , and eumelanin pigment precursors . These pathways have downstream effects on cell signaling, cell division, tyrosine kinase regulation, and pigment production, respectively .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific GPCR it targets and the biochemical pathway it influences. For instance, if it targets CB2 Cannabinoid receptors, it could modulate immune response. If it acts as an antimitotic agent, it could inhibit cell division .
Biochemical Analysis
Biochemical Properties
5-Benzyloxy-6-methoxyindole is used as a reactant for the preparation of CB2 Cannabinoid receptor ligands, potent antimitotic agents, potent c-ABL inhibitors, and eumelanin pigment precursors . It is suggested that it binds and activates specific G protein-coupled receptors, integral to various cellular processes .
Cellular Effects
The precise cellular effects of this compound remain elusive. Current understanding suggests its binding and activation of specific G protein-coupled receptors, integral to various cellular processes .
Molecular Mechanism
While the precise mechanism of action for this compound remains elusive, current understanding suggests its binding and activation of specific G protein-coupled receptors, integral to various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-6-methoxyindole typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-5-benzyloxy-2-nitrostyrene.
Reduction: The nitrostyrene is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Cyclization: The amine undergoes cyclization to form the indole ring, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Benzyloxy-6-methoxyindole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products:
Oxidation: Quinones.
Reduction: Reduced derivatives of this compound.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: 5-Benzyloxy-6-methoxyindole is used as a reactant in the preparation of CB2 cannabinoid receptor ligands, potent antimitotic agents, and c-ABL inhibitors .
Biology: In biological research, it serves as a precursor for eumelanin pigment synthesis, which is important for studying pigmentation and related disorders .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimitotic agent and c-ABL inhibitor, which are relevant in cancer treatment .
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and fine chemicals .
Comparison with Similar Compounds
- 4-Methoxyindole
- 5-Methoxyindole
- 6-Benzyloxyindole
- 2-(4-Methoxyphenyl)-1,3-benzoxazole
Comparison: 5-Benzyloxy-6-methoxyindole is unique due to the presence of both benzyloxy and methoxy groups on the indole ring, which imparts distinct chemical and biological properties. Compared to 4-Methoxyindole and 5-Methoxyindole, the additional benzyloxy group enhances its reactivity and potential as a building block for more complex molecules. The presence of these functional groups also influences its binding affinity and specificity towards biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-methoxy-5-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-10-14-13(7-8-17-14)9-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLZHWUPJHWVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293831 | |
| Record name | 5-Benzyloxy-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4790-04-9 | |
| Record name | 4790-04-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyloxy-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Benzyloxy-6-methoxyindole interact with the mild steel surface to inhibit corrosion in hydrochloric acid?
A1: The research suggests that this compound forms a protective film on the mild steel surface, acting as a barrier between the metal and the corrosive hydrochloric acid solution []. This adsorption process is driven by the interaction between the electron-rich areas of the this compound molecule and the positively charged mild steel surface. The study utilized electrochemical techniques and Monte Carlo simulations to investigate this interaction, ultimately concluding that the compound demonstrates promising corrosion inhibition capabilities.
Q2: Were any computational chemistry methods employed to understand the adsorption mechanism of this compound on the mild steel surface?
A2: Yes, the researchers used Monte Carlo simulations to model the adsorption behavior of this compound on the Fe (110) surface, which represents the most stable surface plane of iron []. These simulations provided insights into the preferred orientation of the molecule on the metal surface and helped to explain the observed corrosion inhibition efficiency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


